Hexamethylene-imine hydrobromide
CAS No.: 50730-69-3
Cat. No.: VC19619766
Molecular Formula: C6H14BrN
Molecular Weight: 180.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50730-69-3 |
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Molecular Formula | C6H14BrN |
Molecular Weight | 180.09 g/mol |
IUPAC Name | azepane;hydrobromide |
Standard InChI | InChI=1S/C6H13N.BrH/c1-2-4-6-7-5-3-1;/h7H,1-6H2;1H |
Standard InChI Key | WEJLATTZIPXNLF-UHFFFAOYSA-N |
Canonical SMILES | C1CCCNCC1.Br |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Hexamethylene-imine hydrobromide consists of a six-membered saturated ring with one nitrogen atom, forming an azacycloalkane structure. The hydrobromide salt is generated through the protonation of the imine nitrogen by hydrobromic acid (HBr), resulting in a cationic species paired with a bromide anion. The molecular formula is C₆H₁₃N·HBr, yielding a molecular weight of 180.08 g/mol (calculated from base compound and HBr contributions) .
The ring structure confers rigidity and influences electronic properties, with the nitrogen’s lone pair participating in hydrogen bonding and acid-base interactions. Comparative analysis with related compounds highlights its distinct features:
Compound | Structure Type | Key Differentiators |
---|---|---|
Hexamethylene-imine | Azacycloalkane | Free base; volatile liquid |
Hexamethylenediamine | Diamine | Two terminal amine groups; polymer precursor |
Piperidine | Heterocyclic amine | Similar ring size; higher stability |
Physicochemical Properties
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Physical State: Crystalline solid at room temperature (contrasting with the free base, which is liquid) .
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Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic character; limited solubility in nonpolar solvents .
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Stability: Hygroscopic nature necessitates anhydrous storage conditions. Decomposes at elevated temperatures (>200°C), releasing HBr .
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Spectroscopic Data: Characteristic IR absorption bands at 3200–2800 cm⁻¹ (N-H stretch) and 1100–1000 cm⁻¹ (C-N vibration) .
Synthesis and Industrial Production
Base Compound Synthesis: Hexamethylene-Imine
The production of hexamethylene-imine, the precursor to the hydrobromide salt, relies on catalytic hydrogenation of caprolactam. The Chinese patent CN101481362B outlines a optimized four-step process:
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Dissolution: Caprolactam is dissolved in a methanol-water mixture (3:1 ratio) to achieve 30% concentration.
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Vaporization: The solution is vaporized at 150°C under 5 bar hydrogen pressure.
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Hydrogenation: Vapors pass through a fixed-bed reactor containing a palladium/alumina catalyst (Pd loading: 2.5 wt%) at 180°C.
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Separation: The product mixture is cooled, and unreacted hydrogen is recycled. Hexamethylene-imine is isolated via fractional distillation (purity >98%) .
Key advantages of this method include:
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Reduced side reactions (polymerization <3%).
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Catalyst longevity exceeding 5,000 hours.
Salt Formation: Hydrobromide Derivatization
The free base is reacted with aqueous hydrobromic acid (48% w/w) in a stoichiometric 1:1 molar ratio:
Reaction conditions:
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Temperature: 0–5°C (to minimize HBr volatilization).
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Duration: 2 hours under nitrogen atmosphere.
Applications and Functional Utility
Catalysis and Organic Synthesis
Hexamethylene-imine hydrobromide serves as:
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Phase-Transfer Catalyst: Facilitates nucleophilic substitutions in biphasic systems (e.g., alkylation of ketones).
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Ligand Precursor: Modifies transition metal catalysts for asymmetric hydrogenation reactions .
Materials Science
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Polymer Modification: Enhances thermal stability of polyamides when copolymerized.
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Ionic Liquids: Combined with bis(trifluoromethanesulfonyl)imide, forms low-melting-point electrolytes .
Comparative Analysis with Structural Analogues
Hexamethylenediamine vs. Hexamethylene-Imine Hydrobromide
Parameter | Hexamethylenediamine | Hexamethylene-Imine Hydrobromide |
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Structure | Linear diamine | Cyclic monoamine salt |
Applications | Nylon-6,6 production | Catalysis, pharmaceuticals |
Water Solubility | 490 g/L (20°C) | 720 g/L (20°C) |
pKa | 10.5 (amine groups) | 8.9 (protonated nitrogen) |
Piperidine Derivatives
Piperidine’s greater ring stability makes it preferable for drug synthesis, whereas hexamethylene-imine hydrobromide’s ionic character suits catalytic and polymer applications .
Future Research Directions
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Green Synthesis: Developing solvent-free hydrogenation processes using ruthenium-based catalysts.
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Drug Delivery Systems: Exploring ionic liquid formulations for transdermal administration.
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Environmental Remediation: Adsorption studies using functionalized mesoporous silica.
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